Olmidine
Overview
Description
Olmidine, with the molecular formula C9H10N2O3 , is a compound known for its unique chemical structure and properties. It is also referred to as (1Z)-2-(1,3-Benzodioxol-5-yl)-2-hydroxyethanimidamide . This compound is part of the amidine family, which is characterized by the presence of a functional group containing a carbon-nitrogen double bond adjacent to a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Olmidine can be synthesized through various methods. One common approach involves the reaction of 1,3-benzodioxole-5-carboxylic acid with hydroxylamine to form the corresponding hydroxyethanimidamide . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes ethyl polyphosphate ester as a promoter for the cyclodehydration of N-aryl-N’-acylalkylenediamines . The process is efficient and can produce high yields of this compound in a relatively short time.
Chemical Reactions Analysis
Types of Reactions: Olmidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding or .
Reduction: Reduction of this compound can lead to the formation of .
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: or are typical reducing agents.
Substitution: or can be used as catalysts.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Olmidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as a ligand in metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of olmidine involves its interaction with specific molecular targets. This compound binds to histamine H1 receptors on the surface of various cells, including epithelial and endothelial cells . This binding stabilizes the inactive form of the receptor, preventing histamine from exerting its effects. As a result, this compound exhibits antihistamine properties, reducing symptoms of allergic reactions.
Comparison with Similar Compounds
Olmidine can be compared with other similar compounds such as benzamidine and formamidine :
Benzamidine: Similar to this compound, benzamidine is an amidine compound but with a different aromatic ring structure.
Formamidine: Another amidine compound, formamidine has a simpler structure with a single carbon-nitrogen double bond.
Uniqueness of this compound: this compound’s unique structure, featuring a 1,3-benzodioxole moiety, distinguishes it from other amidines. This structural feature contributes to its specific chemical reactivity and biological activity .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-9(11)8(12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8,12H,4H2,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOREOOGDLINFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(=N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865064 | |
Record name | (2H-1,3-Benzodioxol-5-yl)(hydroxy)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22693-65-8, 46319-96-4, 788094-87-1 | |
Record name | Olmidine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022693658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olmidine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046319964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olmidine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788094871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H-1,3-Benzodioxol-5-yl)(hydroxy)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLMIDINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWA7D4VAX8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | OLMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T3B934Y1M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | OLMIDINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X082H783C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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